3-Chlorobenzoic Acid

Description

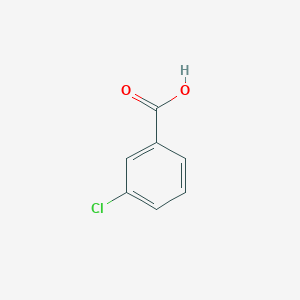

3-chlorobenzoic acid is a monochlorobenzoic acid carrying a chloro substituent at position 3. It has a role as a drug metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a 3-chlorobenzoate.

This compound has been reported in Annona cherimola with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULAYUGMBFYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024770 | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00233 [mmHg] | |

| Record name | m-Chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS, PRISMS FROM WATER | |

CAS No. |

535-80-8 | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOJ7064K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-CHLOROBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Chlorobenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzoic acid (3-CBA), a halogenated aromatic carboxylic acid, serves as a crucial building block in organic synthesis and holds relevance in the pharmaceutical landscape, notably as a metabolite of the antidepressant drug bupropion (B1668061).[1][2] Its chemical structure, comprising a benzene (B151609) ring substituted with a carboxylic acid and a chlorine atom at the meta position, imparts a unique combination of physical and chemical characteristics that are critical for its application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental methodologies and visual workflows to support laboratory applications.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molar Mass | 156.57 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid/powder | [3][4] |

| Density | 1.496 - 1.517 g/cm³ | [2] |

| Melting Point | 153 - 158 °C | [2][4] |

| Boiling Point | 274 - 276 °C | [4] |

| Flash Point | 150 °C | [2] |

| Autoignition Temperature | >500 °C | [4] |

Solubility Profile

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 0.45 g/L | 25 | [3] |

| Insoluble (<0.1 g/100 mL) | 19.5 | [4] | |

| Sparingly soluble in cold water, more soluble in hot water | - | [1] | |

| Ethanol | Soluble | - | [3] |

| Dichloromethane | Soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

| Benzene | Slightly soluble, more soluble in hot benzene | - | [1] |

| Carbon Tetrachloride | Slightly soluble | - | [1] |

| Petroleum Ether | Slightly soluble | - | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by its carboxylic acid functional group and the chloro-substituted aromatic ring.

Acidity

As a carboxylic acid, this compound is a weak acid. Its dissociation in water is characterized by the following equilibrium:

C₇H₅ClO₂(aq) + H₂O(l) ⇌ C₇H₄ClO₂⁻(aq) + H₃O⁺(aq)

The acid dissociation constant (pKa) is a critical parameter for understanding its behavior in physiological and chemical systems.

| Property | Value | Temperature (°C) | Source(s) |

| pKa | 3.82 | 25 | [4] |

Reactivity

This compound undergoes reactions typical of carboxylic acids, such as esterification and amide formation. The chlorine substituent is relatively unreactive towards nucleophilic substitution under normal conditions. It is incompatible with strong oxidizing agents.[4] A notable reaction is its use in coupling reactions, for instance, with phenylboronic acid in the presence of a palladium catalyst to form biphenyl (B1667301) derivatives.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide step-by-step methodologies for determining the key physical and chemical properties of this compound, as well as a representative synthesis and purification procedure.

Synthesis of this compound via Oxidation of 3-Chlorotoluene (B144806)

This protocol is adapted from a well-established method for the oxidation of substituted toluenes.[5]

Materials:

-

3-Chlorotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Toluene (for recrystallization)

Equipment:

-

Round-bottom flask (e.g., 1 L)

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 3-chlorotoluene (e.g., 0.1 mol, 12.66 g), potassium permanganate (e.g., 0.3 mol, 47.4 g), and water (e.g., 400 mL).

-

Reflux: With continuous stirring, heat the mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear as it is converted to brown manganese dioxide (MnO₂). The reflux should be maintained for several hours (e.g., 3-4 hours) until the reaction is complete (indicated by the absence of the permanganate color).

-

Quenching Excess Permanganate: After cooling the reaction mixture, cautiously add a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ dissolves and the solution becomes colorless or pale yellow.

-

Isolation of Crude Product: Filter the hot solution by vacuum filtration to remove any remaining manganese dioxide. Transfer the filtrate to a large beaker and cool it in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid to the cold filtrate with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound will form.

-

Collection: Collect the crude this compound by vacuum filtration, wash the solid with a small amount of cold water, and allow it to air dry.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol-water mixture, or toluene)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.

Determination of Melting Point

Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (around 155 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of pKa by Titration

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter

Equipment:

-

Beaker

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Titration: Fill a burette with the standardized NaOH solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the volume of the increments.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Caption: A schematic outlining the process of determining the pKa of this compound.

Relevance in Drug Development and Biological Systems

While this compound itself is not typically a primary therapeutic agent, its presence as a metabolite and its structural similarity to other bioactive compounds make it a subject of interest for drug development professionals.

Metabolism of Bupropion

This compound is a known metabolite of bupropion, an antidepressant and smoking cessation aid.[6] Bupropion is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of the metabolic pathways involves the oxidation of the bupropion side chain, leading to the formation of a glycine (B1666218) conjugate of this compound, which is then excreted.[6] Understanding this metabolic fate is crucial for evaluating the pharmacokinetics and potential drug-drug interactions of bupropion.

Caption: Simplified metabolic conversion of bupropion to a this compound derivative.

Signaling Pathway Inhibition by a Structural Analog

While direct modulation of signaling pathways by this compound is not extensively documented, a structurally related compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by a close analog highlights the potential for chlorinated benzoic acid scaffolds in the design of targeted therapeutics.

References

- 1. This compound | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 535-80-8 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Chlorobenzoic Acid (CAS 535-80-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzoic acid, with the CAS number 535-80-8, is an organic compound featuring a benzene (B151609) ring substituted with a carboxylic acid and a chlorine atom at the meta position.[1][2] This white to off-white crystalline solid serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[2][3] Its structural characteristics, particularly the influence of the electron-withdrawing chlorine atom and the carboxylic acid group on the aromatic ring's reactivity, make it a versatile building block in organic chemistry.[3] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, spectral data, synthesis and purification protocols, analytical methodologies, and its role in biological systems.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [4][5] |

| Molecular Weight | 156.57 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 153-157 °C | [4] |

| Boiling Point | 274-276 °C | [4] |

| Density | 1.496 g/cm³ | [4][6] |

| Water Solubility | 0.45 g/L | [4][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and acetone | [1][2] |

| pKa | 3.82 (at 25 °C) | [4] |

| Flash Point | 150 °C | [7] |

| Autoignition Temperature | >500 °C | [5] |

Spectral Data

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 13.34 (s, 1H, -COOH), 7.93 (s, 1H, Ar-H), 7.71 (d, 1H, Ar-H), 7.56 (t, 1H, Ar-H) | [8] |

| ¹³C NMR (DMSO-d₆) | δ 166.54 (C=O), 133.82, 133.37, 131.30, 129.30, 128.37 (Ar-C) | [8] |

| Infrared (IR) | 3300-2500 cm⁻¹ (O-H stretch, broad), 1700-1680 cm⁻¹ (C=O stretch) | [9] |

| Mass Spectrometry (MS) | m/z 156 (M⁺), 139, 111 | [10] |

Synthesis and Purification Protocols

This compound is primarily synthesized through the oxidation of 3-chlorotoluene. An alternative laboratory-scale synthesis involves the diazotization of 5-chloroanthranilic acid.

Experimental Protocol: Synthesis via Oxidation of 3-Chlorotoluene

This protocol is adapted from the well-established method for the synthesis of the ortho-isomer and is a common industrial approach.

Materials:

-

3-Chlorotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Toluene (B28343) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium hydroxide in water. To this, add 3-chlorotoluene.

-

Oxidation: While stirring vigorously, gradually add potassium permanganate to the mixture. The addition should be controlled to maintain a manageable reaction rate.

-

Reflux: Heat the mixture to reflux and continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Isolation: Cool the mixture in an ice bath and collect the crude product by vacuum filtration. Wash the collected solid with cold water.

-

Purification: Recrystallize the crude this compound from a suitable solvent such as toluene or an ethanol/water mixture to obtain a purified product.[11] Dry the crystals in a vacuum oven.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated carbon (optional)

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Add hot deionized water to the hot filtrate until the solution becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound and quantify it in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A typical mobile phase consists of a mixture of acetonitrile (B52724) (or methanol) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.[1] A common starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 230 nm[7]

-

-

Analysis: Inject the standards and the sample solution into the HPLC system. The purity is determined by comparing the peak area of the analyte to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

-

Data Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[12]

-

Data Acquisition: Record the infrared spectrum using an FTIR spectrometer.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Microbial Degradation Pathway

While this compound is not known to directly modulate a specific human signaling pathway, it is subject to microbial degradation in the environment. This is a critical aspect for its environmental fate and potential bioremediation strategies.

Caption: Simplified microbial degradation pathway of this compound.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. It is utilized in the creation of nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal compounds.[7] Furthermore, it serves as a metabolite of certain drugs, such as bupropion.[4] Its reactivity also allows for its use as a derivatizing agent in analytical chemistry for the identification of other molecules.[7]

Safety and Handling

This compound is classified as an irritant to the skin and eyes.[13][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[14] In case of contact, the affected area should be flushed with copious amounts of water.[13] It is incompatible with strong oxidizing agents.[11]

Conclusion

This compound (CAS 535-80-8) is a fundamental building block in organic synthesis with significant applications in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its properties, synthesis, analysis, and biological relevance. The structured presentation of data, detailed experimental protocols, and visual workflows are intended to support researchers, scientists, and drug development professionals in their work with this important compound.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Page loading... [guidechem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 535-80-8 [chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. This compound, TMS derivative [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 3-Chlorobenzoic Acid from 3-Chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorobenzoic acid from 3-chlorotoluene (B144806) via oxidation. The primary focus is on the robust and widely utilized potassium permanganate (B83412) (KMnO₄) oxidation method. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product. Quantitative data is presented in clear tabular format, and the experimental workflow is visualized using a process diagram. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. Its structure, featuring a carboxylic acid and a chlorine atom on the aromatic ring, allows for diverse subsequent chemical modifications. The synthesis of this compound is most commonly achieved through the oxidation of the methyl group of 3-chlorotoluene.[1] This transformation is a classic example of benzylic oxidation, a fundamental reaction in organic chemistry.

Among various oxidizing agents, potassium permanganate (KMnO₄) is a powerful, cost-effective, and reliable choice for this conversion.[2][3] The reaction is typically carried out in an aqueous solution, where the permanganate ion oxidizes the methyl group to a carboxylate, which upon acidification, yields the desired carboxylic acid.

This guide will provide an in-depth look at the potassium permanganate-mediated synthesis of this compound, offering detailed experimental procedures, expected outcomes, and characterization data to aid researchers in their laboratory work.

Reaction Mechanism and Stoichiometry

The oxidation of 3-chlorotoluene with potassium permanganate proceeds via a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the benzylic methyl group by the permanganate ion. This is followed by a series of oxidation steps that convert the methyl group into a carboxylate. The overall balanced chemical equation for the reaction is:

C₇H₇Cl + 2KMnO₄ → C₇H₄ClKO₂ + 2MnO₂ + KOH + H₂O

Subsequent acidification of the potassium 3-chlorobenzoate (B1228886) salt yields this compound:

C₇H₄ClKO₂ + HCl → C₇H₅ClO₂ + KCl

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis, purification, and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) |

| 3-Chlorotoluene | C₇H₇Cl | 126.58 | 1.073 | -48 |

| Potassium Permanganate | KMnO₄ | 158.03 | 2.7 | 240 (decomposes) |

| This compound | C₇H₅ClO₂ | 156.57 | 1.517 | 153-157 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (3-Chlorotoluene : KMnO₄) | 1 : 2.1-2.4 |

| Reaction Temperature | Reflux (approx. 100 °C) |

| Reaction Time | 2-4 hours |

| Crude Yield | 75-85% |

| Recrystallized Yield | 65-75% |

Table 3: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | DMSO-d₆ | 13.34 (s, 1H, COOH), 7.93 (t, J=1.8 Hz, 1H, Ar-H), 7.89 (dt, J=7.8, 1.3 Hz, 1H, Ar-H), 7.71 (ddd, J=8.1, 2.2, 1.1 Hz, 1H, Ar-H), 7.56 (t, J=8.0 Hz, 1H, Ar-H)[4][5] |

| ¹³C NMR | DMSO-d₆ | 166.5, 133.8, 133.4, 133.1, 131.3, 129.3, 128.4[4][5] |

| IR (KBr) | - | 2500-3300 (broad, O-H stretch), 1680-1710 (strong, C=O stretch)[3] |

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound from 3-chlorotoluene using potassium permanganate.

Materials and Equipment

-

3-Chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Beakers

-

pH paper

Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorotoluene (e.g., 10.0 g, 79.0 mmol).

-

Addition of Oxidant: In a separate beaker, dissolve potassium permanganate (e.g., 25.0 g, 158.2 mmol) in deionized water (200 mL). Carefully add the potassium permanganate solution to the round-bottom flask containing 3-chlorotoluene.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂).

-

Quenching the Reaction: After the reflux period, cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite or solid sodium sulfite in small portions until the purple color of any remaining permanganate is discharged and the brown manganese dioxide precipitate is converted to a lighter-colored manganese salt.

-

Isolation of Crude Product: Filter the reaction mixture through a Büchner funnel to remove the manganese salts. Wash the filter cake with a small amount of hot water.

-

Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a white solid.

-

Collection of Crude Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

Purification

-

Recrystallization: Transfer the crude this compound to a beaker. Add a minimal amount of a hot solvent mixture (e.g., ethanol/water) to dissolve the solid completely.[6]

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Melting Point Determination: Measure the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (153-157 °C) indicates high purity.

-

Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the product and compare them with the data provided in Table 3.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye irritation.

-

3-Chlorotoluene is flammable and an irritant.

-

Concentrated hydrochloric acid is highly corrosive and toxic.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The oxidation of 3-chlorotoluene with potassium permanganate is a reliable and effective method for the synthesis of this compound. This technical guide provides a comprehensive framework, including a detailed experimental protocol, quantitative data, and characterization methods, to assist researchers in successfully performing this synthesis. The provided information is intended to be a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Solubility of 3-Chlorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and other chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and influencing factors to aid researchers in their work.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a measure of the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For this compound, a white crystalline solid, its solubility is influenced by the interplay of its molecular structure and the properties of the organic solvent. The presence of both a polar carboxylic acid group capable of hydrogen bonding and a nonpolar chlorophenyl group means that its solubility can vary significantly across different types of organic solvents. Generally, this compound is more soluble in polar organic solvents like alcohols, ketones, and esters compared to nonpolar solvents. Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data is essential for designing and optimizing crystallization processes, preparing solutions of specific concentrations, and for thermodynamic modeling.

Table 1: Solubility of this compound in Alcohols

| Temperature (K) | Methanol | Ethanol | Propan-1-ol | Butan-1-ol |

| 283.15 | 0.2855 | 0.2585 | 0.2285 | 0.2015 |

| 288.15 | 0.3185 | 0.2895 | 0.2575 | 0.2285 |

| 293.15 | 0.3545 | 0.3235 | 0.2895 | 0.2585 |

| 298.15 | 0.3945 | 0.3605 | 0.3245 | 0.2915 |

| 303.15 | 0.4385 | 0.4015 | 0.3625 | 0.3275 |

| 308.15 | 0.4865 | 0.4465 | 0.4045 | 0.3665 |

| 313.15 | 0.5395 | 0.4955 | 0.4505 | 0.4095 |

| 318.15 | 0.5975 | 0.5495 | 0.5005 | 0.4565 |

| 323.15 | 0.6615 | 0.6085 | 0.5555 | 0.5075 |

Table 2: Solubility of this compound in Esters and Ketones

| Temperature (K) | Ethyl Acetate | Acetone |

| 283.15 | 0.2485 | 0.3385 |

| 288.15 | 0.2795 | 0.3735 |

| 293.15 | 0.3135 | 0.4115 |

| 298.15 | 0.3515 | 0.4525 |

| 303.15 | 0.3935 | 0.4965 |

| 308.15 | 0.4395 | 0.5435 |

| 313.15 | 0.4895 | 0.5935 |

| 318.15 | 0.5445 | 0.6465 |

| 323.15 | 0.6055 | 0.7035 |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable research and process development. The gravimetric method is a widely used and robust technique for measuring the solubility of solid compounds in liquids.

Gravimetric Method

This method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (readability ±0.1 mg)

-

Filtration unit (e.g., syringe filters)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously agitated using the magnetic stirrer at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated.

-

Sampling: Once equilibrium is reached, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered to remove any suspended particles.

-

Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This can be achieved by placing the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The mole fraction solubility (x₁) is then calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound (156.57 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Factors influencing the solubility of this compound.

Spectroscopic Analysis of 3-Chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.34 | Singlet | 1H | -COOH |

| 7.93 | Multiplet | 1H | Ar-H |

| 7.79 | Multiplet | 1H | Ar-H |

| 7.71 | Multiplet | 1H | Ar-H |

| 7.55 | Triplet | 1H | Ar-H |

Solvent: DMSO-d₆. The data presented is a compilation from multiple sources, and slight variations in chemical shifts may be observed depending on the experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.54 | C=O |

| 133.82 | Ar-C |

| 133.37 | Ar-C |

| 133.15 | Ar-C |

| 131.30 | Ar-C |

| 129.30 | Ar-C |

| 128.37 | Ar-C |

Solvent: DMSO-d₆. The assignments are based on computational predictions and comparison with similar structures.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| ~750 | Strong | C-Cl stretch |

This data is based on characteristic infrared absorption frequencies for substituted benzoic acids.

Table 4: Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity (%) | Assignment |

| 156 | 81.96 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 158 | ~27 | [M+2]⁺ (Isotopic peak, ³⁷Cl) |

| 139 | 99.99 | [M-OH]⁺ |

| 111 | 52.09 | [M-COOH]⁺ |

| 75 | 27.30 | [C₆H₄Cl]⁺ fragment |

The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of solid this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (DMSO-d₆) to the vial. Vortex the mixture until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum. This will serve as the background.

-

Sample Spectrum: Record the spectrum of the sample pellet. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Electron Impact (EI) ionization.

Materials and Equipment:

-

This compound sample

-

Mass Spectrometer with an EI source (e.g., GC-MS or a direct insertion probe)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for a solid sample or by injecting a dilute solution into a gas chromatograph coupled to the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak, the isotopic pattern for chlorine, and the major fragment ions to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Solid-State Landscape of 3-Chlorobenzoic Acid: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 3-chlorobenzoic acid (m-chlorobenzoic acid). Despite extensive interest in the solid-state properties of benzoic acid derivatives within the pharmaceutical and materials science fields, current crystallographic literature and database records point to a single, well-defined crystalline form of this compound. This guide delves into the detailed structural characteristics of this known form, explores the concept of polymorphism and the apparent lack of it in this specific case, and provides detailed experimental protocols for its characterization.

The Known Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and is cataloged in the Cambridge Structural Database (CSD) under the deposition number 217883 . The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

A summary of the key crystallographic parameters for the known form of this compound is presented in Table 1.

| Parameter | Value |

| CCDC Number | 217883 |

| Empirical Formula | C₇H₅ClO₂ |

| Formula Weight | 156.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.86(3) |

| b (Å) | 3.860(5) |

| c (Å) | 13.01(2) |

| α (°) | 90 |

| β (°) | 108.20(10) |

| γ (°) | 90 |

| Volume (ų) | 661(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.572 |

Table 1: Crystallographic Data for this compound.

Molecular and Packing Structure

The fundamental structural unit of crystalline this compound consists of centrosymmetric hydrogen-bonded dimers. The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. These dimeric units are then further packed into a three-dimensional lattice. The arrangement of these dimers is influenced by weaker intermolecular interactions, including C-H···O and C-H···Cl contacts, as well as π-π stacking interactions between the phenyl rings of adjacent dimers.

The logical relationship of the structural hierarchy can be visualized as follows:

Polymorphism: The Case of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical industry.

A thorough review of the scientific literature and crystallographic databases reveals no conclusive evidence for the existence of multiple polymorphic forms of pure this compound under standard conditions. While many organic molecules, including other isomers of chlorobenzoic acid, are known to exhibit polymorphism, this compound appears to crystallize in a single, stable form.

The absence of reported polymorphs does not definitively rule out their existence. It is possible that other forms may be accessible under specific, yet to be explored, crystallization conditions (e.g., high pressure, rapid cooling, or crystallization from a wider range of solvents). A systematic polymorph screen would be necessary to definitively confirm or deny the existence of other crystalline forms.

Experimental Protocols

This section details the methodologies for the characterization and crystallization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive information about the crystal structure.

Protocol:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like ethanol/water) to form a saturated or near-saturated solution at a slightly elevated temperature.

-

Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature.

-

Select a single crystal of suitable size and quality (transparent, well-defined facets) under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

The workflow for single-crystal X-ray diffraction can be visualized as follows:

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and can be used to identify different polymorphs.

Protocol:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder using a mortar and pestle.

-

Data Collection: Place the powdered sample on a sample holder and analyze it using a powder X-ray diffractometer. The data is typically collected over a 2θ range of 5° to 50°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a characteristic fingerprint of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. It can also be used to detect polymorphic transitions.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Data Collection: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm.

The NIST Chemistry WebBook provides enthalpy of fusion data for this compound, with values around 23.67 kJ/mol.

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy can be used to probe the local molecular environment and can be sensitive to differences in crystal packing.

Protocol for FTIR (KBr Pellet):

-

Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Record the infrared spectrum using an FTIR spectrometer.

Protocol for Raman Spectroscopy:

-

Place a small amount of the crystalline sample on a microscope slide or in a capillary tube.

-

Acquire the Raman spectrum using a Raman spectrometer, exciting the sample with a monochromatic laser.

Conclusion

This compound is currently understood to exist in a single crystalline form, characterized by a monoclinic P2₁/c space group and a packing structure dominated by hydrogen-bonded dimers. While the existence of other polymorphs cannot be entirely discounted without a comprehensive screening study, the available data suggests a strong preference for this particular solid-state arrangement. The experimental protocols detailed in this guide provide a robust framework for the characterization of the known form and for any future investigations into the potential polymorphism of this compound. This knowledge is fundamental for its application in drug development and materials science, where control over the solid-state form is paramount.

An In-Depth Technical Guide to the Thermal Decomposition of 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzoic acid, a compound of interest in various chemical and pharmaceutical applications, exhibits a distinct thermal decomposition profile. This guide provides a comprehensive overview of its thermal behavior, including decomposition pathways, products, and relevant thermodynamic and kinetic parameters. Understanding the thermal stability and decomposition mechanism of this compound is crucial for ensuring safety, optimizing manufacturing processes, and predicting the environmental fate of this compound. This document synthesizes available data from thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside insights into its decomposition mechanisms.

Physicochemical Properties and Thermal Behavior

This compound is a white, crystalline solid with a melting point in the range of 154-157°C.[1] Its thermal decomposition is primarily characterized by decarboxylation, a process that is influenced by temperature and the surrounding atmosphere.

Data from Thermal Analysis

Quantitative data from thermal analysis provides key insights into the thermal stability and phase transitions of this compound.

| Property | Value | Technique | Reference |

| Melting Point (Tfus) | 154 - 157 °C | DSC | [2] |

| Enthalpy of Fusion (ΔHfus) | 23.67 kJ/mol | DSC | [2] |

| Decomposition Onset | Not explicitly found in searches | TGA | - |

| Major Mass Loss Region | Not explicitly found in searches | TGA | - |

Note: Specific TGA data, including decomposition onset and mass loss percentages for this compound, were not explicitly found in the literature search. The table will be updated as more specific data becomes available.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound proceeds through several potential pathways, with the primary route being decarboxylation. The composition of the resulting products is highly dependent on the experimental conditions, particularly the presence or absence of oxygen.

Decomposition in an Inert Atmosphere (Pyrolysis)

Under inert conditions, such as a nitrogen atmosphere, the principal decomposition pathway is decarboxylation, leading to the formation of chlorobenzene (B131634) and carbon dioxide.[3] At elevated temperatures, further fragmentation of the aromatic ring can occur, potentially yielding smaller hydrocarbons and chlorinated species.

Primary Reaction: C₇H₅ClO₂ (s) → C₆H₅Cl (g) + CO₂ (g)

Decomposition in an Oxidative Atmosphere (Combustion)

In the presence of oxygen, the thermal decomposition is a combustion process. This results in the formation of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4] Incomplete combustion may also lead to the formation of soot and other complex organic compounds.

Primary Reaction: C₇H₅ClO₂ (s) + O₂ (g) → CO (g) + CO₂ (g) + HCl (g) + H₂O (g)

Potential for Dioxin Formation

It is critical to note that the thermal decomposition of chlorinated aromatic compounds, including this compound, at high temperatures, particularly in the presence of oxygen and certain metal catalysts, can potentially lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This is a significant safety consideration in any high-temperature process involving this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the thermoanalytical techniques used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and gas flow control system.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Weigh approximately 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) at a constant flow rate (e.g., 20-50 mL/min).

-